Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Overview
Description
Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is an organic compound with the chemical formula C15H17N3O4. It is known for its unique spirocyclic structure, which includes a triazaspirodecane core. This compound is typically a colorless to pale yellow solid and is soluble in common organic solvents such as chloroform, methanol, and ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[45]decane-8-carboxylate involves multiple steps of organic reactionsThe reaction conditions often require the use of inert gases like nitrogen or argon and temperatures ranging from 2-8°C .
Industrial Production Methods: Industrial production of this compound is more complex and involves scaling up the laboratory synthesis methods. It requires stringent control of reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other spirocyclic compounds.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors in the body.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. It is known to bind to certain receptors, influencing various biochemical pathways. For instance, derivatives of this compound have been identified as selective agonists for delta opioid receptors, which play a role in pain modulation and other physiological processes .
Comparison with Similar Compounds
1-Benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl: Another derivative with similar structural features.
1-Benzyl-8-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its selective receptor binding properties.
Uniqueness: Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate stands out due to its specific spirocyclic structure and the presence of both benzyl and phenyl groups. This unique combination contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-18-21(24(19(26)22-18)17-9-5-2-6-10-17)11-13-23(14-12-21)20(27)28-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFWCVIMFWUOAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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